1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTIO typically involves the reaction of 2-phenyl-4,4,5,5-tetramethylimidazoline with an oxidizing agent. One common method includes the use of hydrogen peroxide in the presence of a catalyst to oxidize the imidazoline derivative to PTIO .
Industrial Production Methods
Industrial production of PTIO follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
PTIO undergoes various chemical reactions, including:
Oxidation: PTIO can be oxidized to form its corresponding cation.
Reduction: It can also be reduced to form its anion.
Disproportionation: In the presence of certain metal ions, PTIO can undergo electron-transfer disproportionation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out in organic solvents like acetonitrile under controlled temperatures.
Major Products
The major products formed from these reactions include the oxidized and reduced forms of PTIO, which are useful in various applications such as redox mediators in batteries .
Scientific Research Applications
PTIO has a wide range of applications in scientific research:
Chemistry: Used as a redox mediator in electrochemical studies and batteries.
Biology: Employed in the detection and trapping of nitric oxide, a crucial signaling molecule in biological systems.
Medicine: Investigated for its potential antioxidant properties and its role in mitigating oxidative stress.
Industry: Utilized in the development of advanced materials and as a standard in antioxidant assays
Mechanism of Action
PTIO exerts its effects primarily through its ability to trap nitric oxide. The reaction between PTIO and nitric oxide produces nitrogen dioxide and derivatives of PTIO. This reaction can be monitored using electron spin resonance spectroscopy, providing insights into the presence and concentration of nitric oxide in various systems .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl: Similar in structure but lacks the 3-oxide group.
4,4,5,5-Tetramethylimidazoline-1-oxyl: Another nitroxide radical with different substituents.
Uniqueness
PTIO is unique due to its stability and specific reactivity with nitric oxide, making it a valuable tool in both research and industrial applications. Its ability to undergo reversible redox reactions also sets it apart from other similar compounds .
Properties
IUPAC Name |
1-hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-12(2)13(3,4)15(17)11(14(12)16)10-8-6-5-7-9-10/h5-9,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKUQZKKYGQOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=C(N1O)C2=CC=CC=C2)[O-])(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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